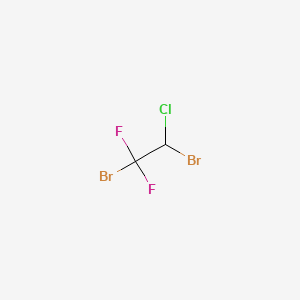

1,2-Dibromo-2-chloro-1,1-difluoroethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

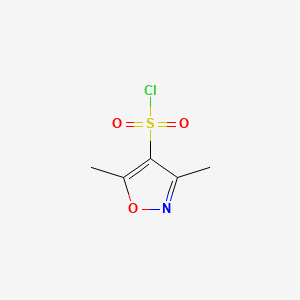

1,2-Dibromo-2-chloro-1,1-difluoroethane is a halogenated hydrocarbon with a complex molecular structure that includes bromine, chlorine, and fluorine atoms attached to an ethane backbone. This compound is of interest due to its unique combination of halogens, which may influence its physical properties, chemical reactivity, and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of halogenated hydrocarbons like this compound often involves halogenation reactions where dihalides are further reacted with other halogens or halogen-containing compounds. For instance, an efficient synthesis method for a related compound, 1-chloro-2,2-difluoroethylene, was developed through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc in various solvents . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of halogenated hydrocarbons is crucial in determining their physical and chemical properties. For example, the molecular structure of 1,2-difluorotetrachloroethane was studied using electron diffraction, revealing the existence of trans and gauche isomeric forms . Similarly, the structure of 1,1-dichloro-2,2-difluoroethylene was determined by electron diffraction in the vapor phase, providing detailed information on bond distances and angles . These studies highlight the importance of molecular structure analysis in understanding the behavior of halogenated compounds.

Chemical Reactions Analysis

Halogenated hydrocarbons participate in various chemical reactions, including addition and substitution reactions. A study on the photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene resulted in the synthesis of perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene, among other products . This demonstrates the reactivity of such compounds under specific conditions and their potential utility in synthesizing more complex fluorinated structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated hydrocarbons are influenced by their molecular structures. For instance, the electron diffraction study of 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane and 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane revealed the presence of anti and gauche+ conformers, which have implications for their physical properties and reactivity . Additionally, NMR investigations provide insights into the chemical shifts and coupling constants of halogenated compounds, which are essential for understanding their chemical behavior .

Wissenschaftliche Forschungsanwendungen

Kinetics and Chemical Reactions

1,2-Dibromo-2-chloro-1,1-difluoroethane is involved in various chemical reactions. For instance, the study of the kinetics of UV-laser induced dehydrochlorination of similar compounds like 1-chloro-1,1-difluoroethane reveals insights into radical chain reactions and the formation of dehydrochlorination products under specific conditions (Dong, Schneider, & Wolfrum, 1989).

Synthesis Processes

The reductive dechlorination process involving compounds like 1,2,2-trichloro-1,1-difluoroethane to produce 1-chloro-2,2-difluoroethylene demonstrates the potential for industrial-scale synthesis and recycling methods in chemical manufacturing (Wang, Yang, & Xiang, 2013).

Liquid-Liquid Equilibria Studies

Studies on liquid-liquid equilibria involving compounds like 1,1-dichloro-1-fluoroethane and 1-chloro-1,1-difluoroethane are crucial for designing separators in chemical processes. Such research contributes to efficient separation and recovery of chemicals in industrial applications (Kang & Lee, 1995).

NMR Investigations

Nuclear Magnetic Resonance (NMR) investigations of halogenated compounds, including those similar to this compound, provide detailed insights into molecular structures and behaviors. These studies are essential for understanding the properties of these compounds at the atomic level (Hinton & Jaques, 1975).

Conformational Studies

Research on the stereoelectronic effects and rotational isomerism of di-haloethanes, including compounds structurally similar to this compound, informs the understanding of molecular conformations and their influences on chemical properties and reactions (Souza, Freitas, & Rittner, 2008).

Safety and Hazards

1,2-Dibromo-2-chloro-1,1-difluoroethane is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Eigenschaften

IUPAC Name |

1,2-dibromo-2-chloro-1,1-difluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2ClF2/c3-1(5)2(4,6)7/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCCTZALDPXCGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371390 |

Source

|

| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

421-36-3 |

Source

|

| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)